Cas no 65746-45-4 (1-4-(Benzyloxy)phenylethanamine)

1-4-(Benzyloxy)phenylethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-(Benzyloxy)phenyl)ethanamine
- 1-(4-BENZYLOXYPHENYL)ETHYLAMINE
- 1-(4-phenylmethoxyphenyl)ethanamine
- CS-0454687
- Benzenemethanamine, alpha-methyl-4-(phenylmethoxy)-, (S)- (9CI)
- C78386
- 1-[4-(benzyloxy)phenyl]ethan-1-amine
- Benzenemethanamine, alpha-methyl-4-(phenylmethoxy)-, (alphaR)-
- EN300-33172
- DTXSID10276633
- AKOS000146497
- SCHEMBL6376299
- 1-[4-(BENZYLOXY)PHENYL]ETHANAMINE
- FS-6183
- 65746-45-4
- SB79640
- 1-(4-(Benzyloxy)phenyl)ethan-1-amine
- MFCD05215340
- (R)-1-[4-(Benzyloxy)phenyl]ethanamine
- MFCD06762033
- MFCD06762032
- SY383248
- SY383246
- (R)-1-(4-(benzyloxy)phenyl)ethan-1-amine
- SY383249
- (S)-1-[4-(Benzyloxy)phenyl]ethanamine
- 1-4-(Benzyloxy)phenylethanamine
-
- MDL: MFCD05215340
- インチ: 1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3
- InChIKey: QMDCQFSPDUEVRF-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C(C)N
計算された属性
- せいみつぶんしりょう: 227.131014166g/mol
- どういたいしつりょう: 227.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-4-(Benzyloxy)phenylethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33172-2.5g |
1-[4-(benzyloxy)phenyl]ethan-1-amine |
65746-45-4 | 95.0% | 2.5g |
$589.0 | 2025-03-18 | |
Fluorochem | 080263-1g |
1-(4-Benzyloxyphenyl)ethylamine |
65746-45-4 | 98% | 1g |
£170.00 | 2022-03-01 | |
TRC | B140325-100mg |
1-[4-(Benzyloxy)phenyl]ethanamine |
65746-45-4 | 100mg |
$ 135.00 | 2022-06-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 162231-1g |
1-[4-(Benzyloxy)phenyl]ethanamine |
65746-45-4 | 1g |
6257.0CNY | 2021-07-13 | ||
TRC | B140325-50mg |
1-[4-(Benzyloxy)phenyl]ethanamine |
65746-45-4 | 50mg |
$ 85.00 | 2022-06-01 | ||
eNovation Chemicals LLC | Y1238468-50mg |
1-[4-(benzyloxy)phenyl]ethanamine |
65746-45-4 | 98% | 50mg |
$340 | 2023-05-17 | |
Enamine | EN300-33172-0.1g |
1-[4-(benzyloxy)phenyl]ethan-1-amine |
65746-45-4 | 95.0% | 0.1g |
$282.0 | 2025-03-18 | |
Enamine | EN300-33172-5.0g |
1-[4-(benzyloxy)phenyl]ethan-1-amine |
65746-45-4 | 95.0% | 5.0g |
$1034.0 | 2025-03-18 | |
Advanced ChemBlocks | P36783-5G |
1-(4-(Benzyloxy)phenyl)ethanamine |
65746-45-4 | 95% | 5G |
$720 | 2023-09-15 | |
1PlusChem | 1P00FKM7-25g |
1-[4-(Benzyloxy)phenyl]ethanamine |
65746-45-4 | 98% | 25g |
$4459.00 | 2025-02-27 |
1-4-(Benzyloxy)phenylethanamine 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
5. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
1-4-(Benzyloxy)phenylethanamineに関する追加情報
Chemical Profile of 1-4-(Benzyloxy)phenylethanamine (CAS No. 65746-45-4)
1-4-(Benzyloxy)phenylethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 65746-45-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its benzyloxy-substituted phenyl ring and ethylamine moiety, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound’s molecular framework, featuring a phenyl ring linked to an ethylamine group via a benzyloxy bridge, positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents.
The structural motif of 1-4-(Benzyloxy)phenylethanamine is particularly noteworthy for its ability to modulate biological targets through steric and electronic interactions. The presence of the benzyloxy group introduces a hydrophobic pocket, which can be exploited to enhance binding affinity to specific protein receptors. Meanwhile, the amine functionality provides a site for further derivatization, allowing chemists to tailor the compound’s properties for targeted therapeutic applications. Such structural features make it a promising candidate for exploring novel drug scaffolds.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds that exhibit dual functionality—capable of interacting with multiple biological pathways simultaneously. 1-4-(Benzyloxy)phenylethanamine fits this criterion well, as its dual amine and ether linkages suggest potential utility in designing molecules that can engage both enzyme and receptor targets. This dual-target engagement capability is particularly relevant in addressing complex diseases that involve multiple pathological mechanisms.
Recent advancements in computational chemistry have enabled more efficient screening of molecular libraries for drug-like properties. 1-4-(Benzyloxy)phenylethanamine has been subjected to virtual screening using molecular docking simulations to evaluate its binding affinity to various protein targets. Preliminary results indicate that this compound exhibits promising interactions with enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator in therapeutic contexts. Such computational studies not only accelerate the drug discovery process but also provide insights into the structural optimization of lead compounds.
The synthesis of 1-4-(Benzyloxy)phenylethanamine involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The introduction of the benzyloxy group at the para position of the phenyl ring followed by functionalization at the ethyl chain presents an intriguing synthetic challenge. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have streamlined these processes, enabling higher yields and purities. The optimization of synthetic routes is crucial for scaling up production while maintaining cost-effectiveness and sustainability.
Beyond its synthetic significance, 1-4-(Benzyloxy)phenylethanamine has been explored in several preclinical studies as a potential intermediate for biologically active molecules. Researchers have investigated its derivatives for their effects on neurological disorders, inflammation, and cancer cell proliferation. For instance, modifications to the benzyloxy or amine moieties have yielded compounds with enhanced pharmacokinetic profiles and reduced toxicity. These findings underscore the importance of structure-activity relationships (SAR) in fine-tuning molecular properties for therapeutic efficacy.
The role of 1-4-(Benzyloxy)phenylethanamine in medicinal chemistry extends to its use as a building block for more complex heterocyclic systems. By incorporating this moiety into larger molecular frameworks, chemists can explore novel chemical spaces that may yield unprecedented biological activities. Heterocyclic compounds are particularly attractive in drug design due to their diverse biological interactions and favorable pharmacokinetic properties. Thus, 1-4-(Benzyloxy)phenylethanamine serves as a versatile scaffold for developing next-generation therapeutics.
Environmental considerations also play a critical role in modern pharmaceutical research. The synthesis and application of 1-4-(Benzyloxy)phenylethanamine must adhere to green chemistry principles, minimizing waste generation and hazardous byproducts. Catalytic processes and solvent recovery systems are being implemented to enhance sustainability without compromising efficiency. Such practices align with global efforts to promote environmentally responsible chemical manufacturing.
In conclusion, 1-4-(Benzyloxy)phenylethanamine (CAS No. 65746-45-4) represents a compelling compound with broad applications in pharmaceutical research and development. Its unique structural features offer opportunities for designing molecules with tailored biological activities, while advancements in synthetic methodologies continue to improve accessibility and scalability. As computational tools further refine our understanding of molecular interactions, compounds like this will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
65746-45-4 (1-4-(Benzyloxy)phenylethanamine) 関連製品
- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)
- 874831-92-2(1,1-Dimethylethyl 4-(4-piperidinyl)-1-piperazinepropanoate)
- 866018-51-1(2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide)
- 847464-27-1(1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228386-03-4(2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)
- 180048-75-3(Cyclopentyl 4-thiomethylphenyl ketone)
- 182227-93-6(1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane)
- 22869-35-8(1-(2-CHLOROPHENYL)-1-PROPANOL 95)
- 1934483-90-5(1-(1H-indol-2-yl)cyclopropan-1-ol)
- 1335042-30-2(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline)



